molecular formula C9H15NO3 B1266677 Ethyl oxo(piperidin-1-YL)acetate CAS No. 53074-96-7

Ethyl oxo(piperidin-1-YL)acetate

Cat. No. B1266677
CAS RN: 53074-96-7
M. Wt: 185.22 g/mol
InChI Key: ASBDXHCMVYVJQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl oxo(piperidin-1-yl)acetate involves complex chemical reactions, including the Knoevenagel condensation reaction. This process is employed in the creation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and similar compounds, using catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions in benzene (Kariyappa et al., 2016). Additionally, innovative synthesis routes have been explored, such as the stereoselective intramolecular cyclization of epoxypropyl cinnamyl amines, leading to functionalized piperidines (Nair et al., 2006).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to ethyl oxo(piperidin-1-yl)acetate have been determined through X-ray diffraction analysis, revealing considerable conformational flexibility and the ability to form an extended network of intramolecular and intermolecular hydrogen bonds. These structures often form noncentrosymmetric and polysystem crystals, with molecular packing significantly influenced by hydrogen bonding (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Ethyl oxo(piperidin-1-yl)acetate's chemical properties are reflected in its reactivity and interaction with other substances. The compound's impurity profile has been characterized by liquid chromatography-mass spectrometry, indicating its complex chemical behavior and the formation of byproducts during synthesis (Thomasberger et al., 1999).

Physical Properties Analysis

The compound exhibits specific physical properties, such as crystallization patterns and solubility, determined by its molecular structure. For example, the crystal and molecular structure of related ethyl acetate compounds showcase how molecular association and hydrogen bonding play a crucial role in determining physical states and solubility (Khan et al., 2013).

Chemical Properties Analysis

Analyzing ethyl oxo(piperidin-1-yl)acetate's chemical properties involves understanding its reactivity, stability, and interactions with various chemical agents. Studies on analogous compounds highlight the importance of stereochemistry in determining chemical behavior and reactivity, as seen in the synthesis and activity of acetylcholinesterase inhibitors (Sugimoto et al., 1995).

Scientific Research Applications

Alzheimer's Disease Research

Ethyl oxo(piperidin-1-YL)acetate derivatives have been synthesized and evaluated for their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein, significant targets in Alzheimer's disease research. One study highlighted the synthesis of oxopyrrolidines that showed promising inhibitory activity, with specific compounds performing better than the standard drug donepezil (Mohamed, L. W., et al., 2018).

Cognitive Enhancement

Certain derivatives of Ethyl oxo(piperidin-1-YL)acetate have been synthesized and found to facilitate learning and memory in mice. This indicates their potential utility in treating cognitive impairments or enhancing cognitive abilities (Li Ming-zhu, 2012).

Antimicrobial Activity

Various derivatives of Ethyl oxo(piperidin-1-YL)acetate have been synthesized and evaluated for their antimicrobial activities. Some compounds showed promising results against different bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Srinivasan, S., et al., 2010).

Antibacterial Research

Research on Ethyl oxo(piperidin-1-YL)acetate derivatives has also demonstrated their efficacy as antibacterial agents. Specific compounds showed notable activity against a range of bacterial strains, highlighting their potential in developing new antibacterial treatments (Iqbal, K., et al., 2017).

Antitumor Activity

Compounds containing Ethyl oxo(piperidin-1-YL)acetate structures have been isolated from natural sources and shown to possess antitumor activities. This opens up possibilities for their use in cancer treatment or as a basis for developing new anticancer drugs (Das, B., et al., 2007).

Safety And Hazards

While specific safety and hazard information for Ethyl oxo(piperidin-1-YL)acetate is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

ethyl 2-oxo-2-piperidin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-6-4-3-5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBDXHCMVYVJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201157
Record name Ethyl 1-piperidineoxoacetate
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxo(piperidin-1-YL)acetate

CAS RN

53074-96-7
Record name Ethyl α-oxo-1-piperidineacetate
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Record name Ethyl oxo(piperidin-1-yl)acetate
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Record name Ethyl Oxo(Piperidin-1-Yl)Acetate
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Record name Ethyl 1-piperidineoxoacetate
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Record name ETHYL OXO(PIPERIDIN-1-YL)ACETATE
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